molecular formula C8H12O B12783800 UR7Pnm6zmh CAS No. 67671-05-0

UR7Pnm6zmh

Cat. No.: B12783800
CAS No.: 67671-05-0
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-GJMOJQLCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the bicyclic structure. Subsequent reduction and functionalization steps introduce the methanol group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group modifications. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo(2.2.1)hept-5-ene-2-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-methanol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.1)hept-5-ene-2-methanol is unique due to its specific stereochemistry and the presence of a reactive methanol group. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar bicyclic compounds .

Properties

CAS No.

67671-05-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m1/s1

InChI Key

LUMNWCHHXDUKFI-GJMOJQLCSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1C=C2)CO

Canonical SMILES

C1C2CC(C1C=C2)CO

Origin of Product

United States

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